molecular formula C19H36N4O B10952899 N-[1-(dipentylamino)propan-2-yl]-1-ethyl-1H-pyrazole-4-carboxamide

N-[1-(dipentylamino)propan-2-yl]-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10952899
M. Wt: 336.5 g/mol
InChI Key: PLHWMIMXHHHQSQ-UHFFFAOYSA-N
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Description

N-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring and a dipentylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The resulting pyrazole is then functionalized with an ethyl group at the 1-position.

The next step involves the introduction of the dipentylamino group. This can be achieved through a nucleophilic substitution reaction, where the pyrazole derivative is reacted with a suitable dipentylamine under basic conditions. The final step is the formation of the carboxamide group, which can be accomplished by reacting the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxamide
  • N-[2-(Diethylamino)ethyl]-1H-pyrazole-4-carboxamide
  • N-[2-(Dipropylamino)ethyl]-1H-pyrazole-4-carboxamide

Uniqueness

N-[2-(DIPENTYLAMINO)-1-METHYLETHYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific dipentylamino group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H36N4O

Molecular Weight

336.5 g/mol

IUPAC Name

N-[1-(dipentylamino)propan-2-yl]-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C19H36N4O/c1-5-8-10-12-22(13-11-9-6-2)15-17(4)21-19(24)18-14-20-23(7-3)16-18/h14,16-17H,5-13,15H2,1-4H3,(H,21,24)

InChI Key

PLHWMIMXHHHQSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)CC(C)NC(=O)C1=CN(N=C1)CC

Origin of Product

United States

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